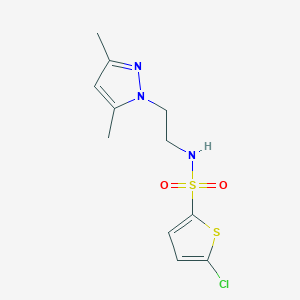

5-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“5-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered heterocyclic compound with one sulfur atom . It also includes a pyrazole ring, specifically a 3,5-dimethylpyrazole, which is an organic compound with two methyl substituents .

Synthesis Analysis

The synthesis of compounds similar to “this compound” often involves complex organic reactions. For instance, the synthesis of 3,5-dimethylpyrazole involves the condensation of acetylacetone and hydrazine . In another example, the synthesis of a related compound involved the Friedel-Crafts reaction between 2-fluorobenzoyl chloride and 5-chloro-1,3-dimethylpyrazole .Molecular Structure Analysis

The molecular structure of “this compound” is complex due to the presence of multiple rings and functional groups. The 3,5-dimethylpyrazole part of the molecule is unsymmetrical, but its corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .Chemical Reactions Analysis

The chemical reactions involving “this compound” could be diverse and complex due to the presence of multiple reactive sites in the molecule. For instance, the pyrazole ring can undergo various reactions such as condensation . The thiophene ring can also participate in various reactions .Aplicaciones Científicas De Investigación

Antibacterial and Antifungal Applications

Research on sulfonamide derivatives, including compounds similar to the one , has shown promising antibacterial and antifungal properties. For example, novel heterocyclic compounds containing a sulfonamido moiety have been synthesized and evaluated for their antibacterial activity, with several compounds demonstrating high activities (Azab, Youssef, & El-Bordany, 2013). Another study on pyrazole derivatives incorporated into different nitrogen and sulfur-containing heterocyclic compounds also showed good antibacterial activity against several bacterial species (Al-Smaisim, 2012).

Carbonic Anhydrase Inhibition

Sulfonamide derivatives are known for their inhibitory effects on carbonic anhydrases, enzymes that are pivotal in various biochemical processes. Studies have synthesized sulfonamide derivatives that effectively inhibit carbonic anhydrase activity, suggesting potential applications in treating conditions like glaucoma (Kasımoğulları et al., 2010).

Potential in CNS Disorders

The design and synthesis of N-alkylated arylsulfonamide derivatives have been explored for their selectivity towards the 5-HT7 receptor, implicating their use in central nervous system (CNS) disorders. This includes potential applications in antidepressant and pro-cognitive treatments (Canale et al., 2016).

Antitumor Activities

Sulfonamide compounds, including those with structural similarities to the compound of interest, have shown potential antitumor activities. For instance, the synthesis and characterization of some new bis-pyrazolyl-thiazoles incorporating the thiophene moiety demonstrated potent anti-tumor agents against hepatocellular carcinoma cell lines (Gomha, Edrees, & Altalbawy, 2016).

Synthesis and Reactivity

Research into the reactivity and synthesis pathways of sulfonamide derivatives, including those with pyrazolyl and thiophene components, provides insights into the versatility of these compounds in creating a variety of biologically active molecules. This includes the development of novel sulfonamide derivatives with specific biological activities, such as antimicrobial and anticancer properties (Koyioni, Manoli, & Koutentis, 2014).

Direcciones Futuras

Thiophene and pyrazole derivatives have diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . Therefore, the synthesis and characterization of novel compounds like “5-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide” with wider therapeutic activity is a topic of interest for medicinal chemists .

Propiedades

IUPAC Name |

5-chloro-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN3O2S2/c1-8-7-9(2)15(14-8)6-5-13-19(16,17)11-4-3-10(12)18-11/h3-4,7,13H,5-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGPNMEQUNXFCJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCNS(=O)(=O)C2=CC=C(S2)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[Hydroxy(phenyl)methyl]prop-2-enenitrile](/img/structure/B2816273.png)

![(2E,NE)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(4-nitrophenyl)acrylamide](/img/structure/B2816274.png)

![4-chloro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2816278.png)

![3-[(2-chlorophenyl)methyl]-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-{3-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide](/img/structure/B2816280.png)

![tert-Butyl 4-[(2-amino-6-fluorophenoxy)methyl]piperidine-1-carboxylate](/img/structure/B2816282.png)

![ethyl 2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]propanoate](/img/structure/B2816284.png)

![2-chloro-N-[4-(trifluoromethyl)cyclohexyl]acetamide](/img/structure/B2816285.png)

![2-Aminospiro[3.5]nonane-2-carboxylic acid;hydrochloride](/img/structure/B2816288.png)

![({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}sulfanyl)methanimidamide hydrobromide](/img/structure/B2816290.png)

![4-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-3-fluorobenzonitrile](/img/structure/B2816292.png)